molecular formula C15H38N3+3 B164617 N-Octamethylspermidine CAS No. 132210-30-1

N-Octamethylspermidine

Cat. No. B164617
M. Wt: 260.48 g/mol
InChI Key: WXJSQSNPBLOPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octamethylspermidine is a polyamine compound that has gained significant attention in scientific research. This molecule is a derivative of spermidine, which is a naturally occurring polyamine that is essential for cell growth and proliferation. N-Octamethylspermidine has been shown to have unique biochemical and physiological effects that make it a promising candidate for various research applications.

Scientific Research Applications

N-Octamethylspermidine has been extensively studied for its potential applications in various fields of research. It has been shown to have anticancer properties, and it can induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases. N-Octamethylspermidine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Mechanism Of Action

The mechanism of action of N-Octamethylspermidine is not fully understood. However, it has been shown to inhibit the activity of the enzyme ornithine decarboxylase, which is involved in the biosynthesis of polyamines. This inhibition leads to a decrease in the levels of polyamines, which can induce apoptosis in cancer cells.

Biochemical And Physiological Effects

N-Octamethylspermidine has been shown to have unique biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and it can also inhibit the proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases. N-Octamethylspermidine has also been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-Octamethylspermidine in lab experiments is its unique biochemical and physiological effects. Additionally, it is a relatively stable compound, which makes it easy to use in experiments. However, one of the limitations of using N-Octamethylspermidine is its high cost, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of N-Octamethylspermidine in scientific research. One of the future directions is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to understand the mechanism of action of N-Octamethylspermidine. Finally, more research is needed to determine the optimal dosage and administration of N-Octamethylspermidine for various applications.

Synthesis Methods

N-Octamethylspermidine can be synthesized using various methods, including the reaction of spermidine with formaldehyde and dimethylamine. This reaction yields N,N,N',N',N'',N'',N''',N'''-octamethylspermidine. The compound can also be synthesized using other methods, such as the reaction of spermidine with methyl iodide and sodium hydride.

properties

CAS RN

132210-30-1

Product Name

N-Octamethylspermidine

Molecular Formula

C15H38N3+3

Molecular Weight

260.48 g/mol

IUPAC Name

dimethyl-[4-(trimethylazaniumyl)butyl]-[3-(trimethylazaniumyl)propyl]azanium

InChI

InChI=1S/C15H38N3/c1-16(2,3)12-9-10-14-18(7,8)15-11-13-17(4,5)6/h9-15H2,1-8H3/q+3

InChI Key

WXJSQSNPBLOPGJ-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCC[N+](C)(C)CCC[N+](C)(C)C

Canonical SMILES

C[N+](C)(C)CCCC[N+](C)(C)CCC[N+](C)(C)C

Other CAS RN

132210-30-1

synonyms

N-methylated spermidine
N-octamethylspermidine

Origin of Product

United States

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